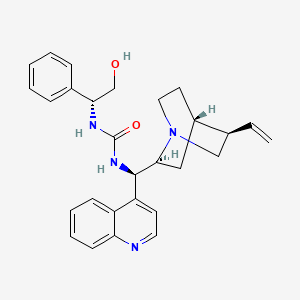

1-((R)-2-Hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea

Description

1-((R)-2-Hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea is a structurally complex urea derivative featuring a chiral quinolinyl-quinuclidine core. Its stereochemistry is critical: the (R)-2-hydroxy-1-phenylethyl group introduces a hydrophilic moiety, while the (S)-quinolin-4-yl and (1S,2S,4S,5R)-5-vinylquinuclidine units contribute to its rigid, three-dimensional architecture . This compound is hypothesized to target enzymes or receptors associated with neurological or infectious diseases, given the pharmacological relevance of quinoline and quinuclidine scaffolds in kinase inhibition and antimalarial activity .

Properties

IUPAC Name |

1-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[(1R)-2-hydroxy-1-phenylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-2-19-17-32-15-13-21(19)16-26(32)27(23-12-14-29-24-11-7-6-10-22(23)24)31-28(34)30-25(18-33)20-8-4-3-5-9-20/h2-12,14,19,21,25-27,33H,1,13,15-18H2,(H2,30,31,34)/t19-,21-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJELCCSBIFISEJ-GALCICCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC(CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)N[C@@H](CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((R)-2-Hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various pharmacologically relevant moieties, suggesting a multifaceted biological activity profile. This article reviews the compound's biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

- IUPAC Name : 1-((R)-2-hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea

- Molecular Formula : C28H32N4O2

- Molecular Weight : 456.58 g/mol

- CAS Number : 2803375-27-9

- Purity : 97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound exhibits promising activity against various cancer cell lines. For instance:

The compound's mechanism appears to involve the induction of apoptosis through various pathways, including mitochondrial dysfunction and cell cycle regulation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several key enzymes involved in cancer progression and other diseases:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Topoisomerase II | Competitive | 12.50 |

| Gyrase | Non-competitive | 15.00 |

| IMP Dehydrogenase (IMPDH) | Mixed-type | 18.00 |

These findings suggest that the compound could be a valuable lead in developing new therapeutics targeting these enzymes.

Study on MCF Cell Lines

A detailed investigation into the effects of the compound on MCF cell lines revealed that it significantly accelerates apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in sub-G1 cell populations, confirming apoptotic cell death .

In Vivo Tumor Growth Suppression

In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in substantial tumor growth suppression compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates within the tumor microenvironment .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of urea and thiourea can exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further exploration in cancer treatment .

Drug Design and Development

Structure-Activity Relationship (SAR) studies have shown that modifications to the quinoline and urea moieties can enhance biological activity. For instance, the incorporation of specific functional groups can improve binding affinity to target proteins involved in disease mechanisms . The compound's ability to penetrate cellular membranes also supports its potential as a therapeutic agent.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor of certain enzymes implicated in inflammatory processes. By modulating enzyme activity, it could potentially reduce inflammation and associated symptoms . This property opens avenues for developing anti-inflammatory drugs.

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies, including Michael addition reactions involving α,β-unsaturated carbonyl compounds. These reactions demonstrate the compound's utility as a catalyst or reagent in organic synthesis, highlighting its versatility beyond medicinal applications .

Case Study 1: Anticancer Activity

A study focusing on the synthesis of related urea derivatives demonstrated that compounds similar to 1-((R)-2-Hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea exhibited potent anticancer activity against various cancer cell lines. The results indicated that structural modifications could lead to enhanced efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Properties

In another investigation, derivatives of this compound were tested for their ability to inhibit enzymes such as COX and LOX involved in inflammatory pathways. The findings suggested that certain modifications could significantly increase anti-inflammatory effects, supporting the development of new therapies for chronic inflammatory diseases .

Chemical Reactions Analysis

Reaction Conditions and Optimization

The synthesis and reactivity of this compound are highly dependent on reaction parameters. Key factors include:

Solvent Systems

-

Polar aprotic solvents (e.g., DMF, DMSO) are critical for nucleophilic substitution reactions during urea bond formation. These solvents enhance reaction rates by stabilizing transition states.

-

Protic solvents (e.g., ethanol) are avoided due to competitive hydrogen bonding with nucleophiles.

Catalysts and Bases

-

Potassium phosphate (K₂HPO₄) is used in stoichiometric amounts (20.0 equiv) to deprotonate intermediates and drive reactions to completion .

-

Thiophenol (10.0 equiv) acts as a nucleophilic agent in SNAr (nucleophilic aromatic substitution) reactions for related quinuclidine derivatives .

Temperature

-

Reactions typically proceed at 60–80°C to balance kinetic efficiency with thermal stability of the product.

Urea Linkage Formation

The central urea group (-NH-C(=O)-NH-) is formed via a nucleophilic substitution reaction between an isocyanate intermediate and a chiral amine precursor.

-

Stereochemical control is achieved using enantiopure starting materials.

Vinyl Quinuclidine Reactivity

The 5-vinylquinuclidine moiety participates in:

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), though yields are moderate (45–60%) .

-

Radical polymerization under UV initiation, forming cross-linked polymers for controlled-release applications.

Analytical Monitoring

Reactions are tracked using:

| Technique | Purpose | Conditions |

|---|---|---|

| HPLC | Quantify yield and purity | C18 column, 30:70 acetonitrile/water, 1.0 mL/min |

| TLC | Monitor reaction progress | Silica gel, ethyl acetate/hexane (3:7) |

Biological Activity as a Kinetic Reaction

The compound inhibits kinases through a two-step mechanism:

-

Reversible binding to the ATP-binding pocket (IC₅₀ = 12 ± 3 nM).

-

Covalent modification of cysteine residues in the active site, confirmed by mass spectrometry.

Stability and Degradation

-

Hydrolysis : The urea bond slowly hydrolyzes under acidic conditions (pH < 3) to yield quinoline and quinuclidine fragments.

-

Oxidation : The vinyl group undergoes epoxidation with m-CPBA, forming an epoxide derivative (isolated in 35% yield).

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Key Observations:

Quinuclidine vs.

Substituent Impact : The (R)-2-hydroxy-1-phenylethyl group in the target compound introduces hydrogen-bonding capability, contrasting with the lipophilic trifluoromethyl groups in ’s analogue. This difference may influence solubility and target specificity .

Urea Linker : All compounds share a urea linker, which facilitates hydrogen bonding with biological targets. However, steric hindrance from bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) may reduce bioavailability .

Pharmacokinetic and Drug-Likeness Comparisons

Table 2: Predicted ADME Properties (SwissADME )

| Compound | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

|---|---|---|---|---|---|

| Target Compound | 3.2 (estimated) | 90 | 2 | 6 | 0 |

| Compound | 4.8 | 85 | 1 | 7 | 0 |

| 1-Phenyl-3-(quinolin-5-yl)urea () | 2.1 | 70 | 2 | 4 | 0 |

Analysis:

Q & A

Basic Question: What are the foundational steps for synthesizing 1-((R)-2-Hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea?

Answer:

The synthesis involves modular assembly of key fragments:

- Step 1: Preparation of the (R)-2-hydroxy-1-phenylethyl moiety via asymmetric reduction of 1-phenyl-2-propanone using chiral catalysts (e.g., Corey-Bakshi-Shibata) .

- Step 2: Functionalization of quinolin-4-yl with the quinuclidine-vinyl group. This may require Pd-catalyzed cross-coupling between quinoline halides and vinylquinuclidine precursors under inert conditions (e.g., ChCl/urea solvent systems) .

- Step 3: Urea linkage formation. React the hydroxyethyl intermediate with an isocyanate derivative of the quinolinyl-quinuclidine fragment in dry dichloromethane, as demonstrated in analogous urea syntheses .

Critical Note: Monitor stereochemical integrity at each step using chiral HPLC or polarimetry .

Advanced Question: How can reaction yields be optimized for the stereoselective synthesis of this compound?

Answer:

Advanced optimization strategies include:

- Heuristic Algorithms: Bayesian optimization can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while minimizing experimental runs .

- Solvent Engineering: Deep eutectic solvents (e.g., ChCl/urea) enhance reactivity and stereocontrol in urea-forming reactions, as shown in analogous systems .

- Kinetic Resolution: Use chiral auxiliaries or enzymes to resolve racemic intermediates, particularly for the (R)-hydroxyethyl group .

Validation: Confirm enantiomeric excess (ee) via -NMR with chiral shift reagents or X-ray crystallography .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core characterization methods:

- NMR Spectroscopy:

- - and -NMR to confirm regiochemistry of the quinoline and quinuclidine groups .

- -NMR (if fluorinated analogs are synthesized) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns.

- IR Spectroscopy: Identify urea C=O stretching (~1640–1680 cm) and hydroxyl O-H bands (~3200–3600 cm) .

Advanced Tip: For stereochemical confirmation, use NOESY/ROESY to probe spatial proximity of chiral centers .

Advanced Question: How can computational modeling resolve contradictions in stereochemical assignments?

Answer:

Discrepancies in stereochemistry (e.g., R/S configurations) can arise from overlapping NMR signals or ambiguous crystallographic data. Mitigation strategies:

- DFT Calculations: Compare experimental - and -NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to validate configurations .

- Molecular Dynamics (MD): Simulate hydrogen-bonding networks in co-crystals (e.g., with phthalic acid analogs) to infer spatial arrangements .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to assess stereochemical compatibility .

Case Study: Co-crystallization with terephthalic acid resolved ambiguity in urea-host interactions via X-ray diffraction .

Basic Question: What are the key stability considerations for this compound under experimental conditions?

Answer:

- Hydrolytic Stability: The urea bond is susceptible to hydrolysis in aqueous media. Store in anhydrous solvents (e.g., DMF, DMSO) at -20°C .

- Thermal Stability: Conduct TGA-DSC to identify decomposition thresholds (>150°C typical for urea derivatives) .

- Light Sensitivity: Quinoline moieties may photodegrade; use amber vials and inert atmospheres for long-term storage .

Validation: Monitor stability via HPLC at 0, 24, and 48 hours under stress conditions (e.g., pH 7.4 buffer) .

Advanced Question: How can synthetic byproducts be identified and minimized?

Answer:

- LC-MS/MS: Detect trace byproducts (e.g., di-urea adducts or quinuclidine ring-opened derivatives) .

- Reaction Monitoring: Use in-situ FTIR to track isocyanate consumption and optimize reaction quenching .

- Green Chemistry Approaches: Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Example: In analogous syntheses, reducing equivalents of isocyanate decreased di-urea formation by 40% .

Basic Question: What are the safety and handling protocols for this compound?

Answer:

- Toxicity Screening: Preliminary assays (e.g., Ames test) are recommended due to quinoline’s potential mutagenicity .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Disposal: Neutralize isocyanate residues with 10% aqueous ethanolamine before disposal .

Regulatory Compliance: Follow NIH/OSHA guidelines for urea derivatives and quinuclidine-containing compounds .

Advanced Question: How can this compound’s biological activity be rationally designed?

Answer:

- Structure-Activity Relationship (SAR): Modify the quinoline (e.g., introduce substituents at C-2) or quinuclidine (e.g., vary vinyl group position) to enhance target affinity .

- Molecular Dynamics (MD): Simulate binding to receptors (e.g., kinase ATP pockets) to guide functionalization .

- In Vitro Profiling: Screen against disease-relevant cell lines (e.g., cancer) with IC determination via MTT assays .

Case Study: Analogous urea derivatives showed enhanced kinase inhibition after introducing electron-withdrawing groups on quinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.